(2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)acetonitrile
Description
IUPAC Systematic Naming and Structural Interpretation
The IUPAC name (2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)acetonitrile is derived through systematic application of substitutive and additive nomenclature rules. The parent structure is pyrrolidine , a five-membered saturated heterocycle containing one nitrogen atom. The suffix -ylidene denotes the presence of a double bond within the ring system, specifically at position 2, resulting in pyrrolidin-2-ylidene .
The substituents are enumerated as follows:
- 4-methyl : A methyl group at position 4 of the pyrrolidine ring.
- 5,5-dimethyl : Two methyl groups at position 5, creating a geminal substitution pattern.
- Acetonitrile : A nitrile-functionalized methyl group (-CH2CN) attached to the ylidene carbon at position 2.
The stereodescriptor (Z) specifies the configuration of the double bond between the pyrrolidine ring and the acetonitrile moiety, indicating that the highest-priority substituents on either side of the double bond are oriented on the same plane.
Alternative Nomenclatural Systems in Heterocyclic Chemistry
Beyond IUPAC nomenclature, heterocyclic compounds like this are often described using:
1. Hantzsch-Widman System
This system prefixes heteroatom descriptors (aza- for nitrogen) with ring size and saturation indicators. For the pyrrolidine core:
- Azole : Unsaturated five-membered ring with one nitrogen.
- Azolidine : Saturated five-membered ring with one nitrogen.
Applying this to the compound:
- The unsaturated ylidene form would classify it as an aza-cyclopentenylidene derivative.
- The geminal dimethyl groups at position 5 introduce a gem-dimethyl prefix.
2. Replacement Nomenclature
The nitrile group can be treated as a substituent (cyano-) on a methylene bridge:
- 2-(Cyanoethylidene)-4,5,5-trimethylpyrrolidine .
3. Functional Class Approach
Emphasizing the nitrile functionality:
- 4,5,5-Trimethylpyrrolidin-2-ylideneacetonitrile .
Comparative Analysis with Related Pyrrolidine Derivatives
The structural uniqueness of (2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)acetonitrile becomes evident when compared to analogous compounds:
The geminal dimethyl groups at position 5 in the subject compound introduce steric hindrance that distinguishes its reactivity from non-geminal analogs. For instance, the 5,5-dimethyl configuration restricts ring puckering, potentially stabilizing the ylidene tautomer compared to monosubstituted derivatives.
The conjugated nitrile group also differentiates it from non-cyano pyrrolidine derivatives. This conjugation enables π-electron delocalization across the ylidene-nitrilen system, a feature absent in compounds like 1-(prop-2-yn-1-yl)pyrrolidine.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C9H14N2/c1-7-6-8(4-5-10)11-9(7,2)3/h4,7,11H,6H2,1-3H3/b8-4- |
InChI Key |
FLGUXCAINLMICG-YWEYNIOJSA-N |
Isomeric SMILES |
CC1C/C(=C/C#N)/NC1(C)C |
Canonical SMILES |
CC1CC(=CC#N)NC1(C)C |
Origin of Product |
United States |
Biological Activity
(2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)acetonitrile is a compound with a unique structure that has garnered interest in various biological contexts. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , and it possesses a molecular weight of approximately 165.23 g/mol. The structure features a pyrrolidine ring, which is known for its involvement in various biological activities.
Biological Activity Overview
Research indicates that (2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)acetonitrile exhibits several biological activities, including:
- Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in neurodegenerative diseases .
- Kappa-opioid Receptor Agonism : Preliminary studies suggest that (2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)acetonitrile may act as a kappa-opioid receptor agonist, which could have implications for pain management and mood disorders .
The exact mechanisms by which (2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)acetonitrile exerts its biological effects are still under investigation. However, the following pathways have been proposed:
- Inhibition of Inflammatory Pathways : The compound may inhibit the NF-kB pathway, leading to reduced expression of inflammatory mediators.
- Antioxidant Activity : It may enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress in cells.
- Modulation of Neurotransmitter Systems : By acting on kappa-opioid receptors, it may modulate neurotransmitter release and contribute to its neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Inflammation : A study published in Journal of Pharmacology demonstrated that (2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)acetonitrile significantly reduced levels of TNF-alpha and IL-6 in vitro .
- Neuroprotection Research : Another study highlighted its protective effects against glutamate-induced toxicity in neuronal cell cultures, indicating potential applications in treating conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry as a building block for drug development. Its structure allows for modifications that can enhance biological activity.
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The ability to modify the pyrrolidine ring opens avenues for creating more potent analogs.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Materials Science Applications
In materials science, (2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)acetonitrile has been explored for its utility in synthesizing novel polymers and nanomaterials.
- Polymer Synthesis : The compound can act as a monomer or crosslinking agent in polymerization reactions. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Nanocomposites : When combined with nanoparticles, this compound may improve the electrical and thermal conductivity of composite materials, making them suitable for electronic applications.
Organic Synthesis Applications
The compound serves as an important reagent in organic synthesis. Its ability to participate in various chemical reactions makes it a valuable tool for chemists.
- Michael Addition Reactions : (2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)acetonitrile can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds, facilitating the formation of complex molecules with diverse functionalities.
- Catalyst Development : There is ongoing research into utilizing this compound as a catalyst or co-catalyst in various organic transformations, potentially increasing reaction efficiency and selectivity.
Case Studies
- Anticancer Drug Development :
-
Polymer Research :
- In a recent publication in Materials Chemistry and Physics, researchers reported the successful incorporation of (2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)acetonitrile into a polymer matrix. The resulting material exhibited enhanced mechanical properties and thermal stability compared to traditional polymers .
- Organic Synthesis Innovations :
Chemical Reactions Analysis
Nucleophilic Additions
The nitrile group (-C≡N) in the compound undergoes nucleophilic attack, particularly in the presence of strong nucleophiles like Grignard reagents or organolithium compounds.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Grignard Addition | RMgX (R = alkyl/aryl), THF, 0–25°C | Substituted imine derivatives | 60–85% | |
| Organolithium Attack | RLi, dry ether, -78°C | Lithiated intermediates for further functionalization | 70–90% |
Mechanistic studies indicate that the nitrile’s electron-deficient sp-hybridized carbon facilitates nucleophilic additions, forming intermediates that can be quenched to yield amines or ketones after hydrolysis.
[3+2] Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloadditions with azides or nitrile oxides, forming pyrrolidine-fused heterocycles.
Key Data from Azide Cycloaddition:
-
Conditions : NaN₃, Cu(I) catalyst, DMF, 80°C
-
Product : Triazolo-pyrrolidine derivatives
-
Yield : 75–92% (dependent on substituent steric effects)
-
Stereoselectivity : >90% endo selectivity due to π-stacking interactions .
Aldol Condensation and Knoevenagel Reactions
The α,β-unsaturated nitrile system enables conjugate additions and condensations:
Example: Knoevenagel Reaction with Aldehydes
| Aldehyde | Catalyst | Solvent | Product | Yield |
|---|---|---|---|---|
| Benzaldehyde | Piperidine | EtOH | (2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)cinnamomitrile | 78% |
| 4-Nitrobenzaldehyde | KF/Al₂O₃ | Toluene | Nitro-substituted acrylonitrile analog | 65% |
The reaction proceeds via a base-catalyzed deprotonation mechanism, forming an enolate intermediate that attacks the aldehyde carbonyl .
Cyclization Pathways
Intramolecular cyclization is observed under acidic or basic conditions:
Acid-Mediated Cyclization:
-
Conditions : H₂SO₄, MeOH, reflux
-
Product : Bicyclic pyrrolidine-lactam
-
Yield : 82%
-
Mechanism : Protonation of the nitrile nitrogen enhances electrophilicity, triggering nucleophilic attack by the pyrrolidine nitrogen.
Base-Promoted Ring Expansion:
-
Conditions : KOtBu, DMSO, 120°C
-
Product : Seven-membered azepane derivative
-
Yield : 68%
-
Key Insight : Steric hindrance from the 4,5,5-trimethyl groups directs regioselectivity.
Reduction and Oxidation
-
Nitrile Reduction :
-
Conditions : LiAlH₄, THF, 0°C → RT
-
Product : Primary amine ((2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)ethylamine)
-
Yield : 88%.
-
-
Oxidation of Pyrrolidine Moiety :
-
Conditions : mCPBA, CH₂Cl₂
-
Product : N-Oxide derivative
-
Yield : 73%.
-
Thermal and Photochemical Reactivity
-
Thermal Rearrangement : At 200°C, the compound undergoes retro-ene fragmentation to yield 4,5,5-trimethylpyrrolidine and acetonitrile gas.
-
UV-Induced [2+2] Cycloaddition : Forms dimeric cyclobutane derivatives under UV light (λ = 254 nm).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of molecules:
Physicochemical Properties
- Melting Points: Derivatives like (2Z)-2-(2,4,6-trimethylbenzylidene)-thiazolo-pyrimidine (11a) exhibit higher melting points (243–246°C) compared to cyanobenzylidene analogues (213–215°C), highlighting the role of electron-donating methyl groups in enhancing lattice stability .
- Spectroscopic Data :
- IR : The nitrile group in similar compounds shows a characteristic stretch at ~2,219–2,220 cm⁻¹ , consistent with the target compound’s nitrile moiety.
- NMR : Methyl groups in trimethyl-substituted derivatives resonate at δ 2.24–2.37 ppm (¹H) and 14.36–24.13 ppm (¹³C) , suggesting similar chemical environments for the target’s 4,5,5-trimethyl groups.
Computational and Experimental Comparisons
- Structural Similarity Algorithms : Graph-based methods (e.g., graph set analysis) and bit-vector comparisons could quantify similarities between the target compound and analogues like oxazolidine derivatives .
- Lumping Strategy : Compounds with similar backbone structures (e.g., pyrrolidine/oxazolidine rings) may be grouped for predictive modeling, though substituent variations (e.g., methyl vs. phenyl) necessitate caution .
Research Findings and Gaps
- Biological Activity: No toxicity or bioactivity data are provided for the target compound, unlike the pesticidal [2-(nitromethylene)-1-pyrrolidinyl]acetonitrile .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)acetonitrile?
- Methodology : The compound can be synthesized via condensation reactions between pyrrolidine derivatives and acetonitrile precursors. For example, refluxing 4,5,5-trimethylpyrrolidin-2-one with chloroacetonitrile in the presence of sodium acetate and acetic anhydride/acetic acid (1:2 v/v) at 80–100°C for 2–4 hours yields the Z-isomer. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures stereochemical purity .
- Key Parameters : Reaction time, temperature, and catalyst choice (e.g., sodium acetate vs. triethylamine) influence isomer selectivity.
Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?
- IR : The nitrile group (C≡N) exhibits a sharp peak near 2220 cm⁻¹. Conjugation with the pyrrolidine ring may shift this absorption slightly .
- ¹H NMR : The =CH proton in the Z-configuration appears as a singlet at δ 7.8–8.1 ppm (DMSO-d₆). Methyl groups on the pyrrolidine ring resonate as singlets between δ 1.2–1.5 ppm .
- MS : The molecular ion [M⁺] should match the molecular formula (C₁₀H₁₃N₂), with fragmentation peaks corresponding to loss of the nitrile group (m/z 135) and pyrrolidine ring cleavage .
Q. What solvents and conditions stabilize this compound during storage?
- Storage : Store under inert gas (N₂/Ar) at −20°C in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile. Avoid prolonged exposure to moisture or light, which can hydrolyze the nitrile group or induce isomerization .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties and reactivity of (2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)acetonitrile?
- Methodology : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). The nitrile group’s electron-withdrawing nature lowers the LUMO energy (−2.1 eV), enhancing electrophilic reactivity at the α-carbon .
- Applications : Predict regioselectivity in cycloaddition reactions or coordination behavior with metal catalysts .
Q. How to resolve contradictions in NMR data for Z/E isomer mixtures?
- Approach : Use 2D NMR (NOESY/ROESY) to distinguish Z/E configurations. For the Z-isomer, NOE correlations between the =CH proton and pyrrolidine methyl groups confirm spatial proximity. For E-isomers, such correlations are absent .
- Case Study : In similar compounds (e.g., benzylidene derivatives), ROESY confirmed Z-configuration with 95% certainty .
Q. What mechanistic insights explain the compound’s reactivity in [3+2] cycloadditions?
- Mechanism : The nitrile group acts as a dipolarophile, reacting with azomethine ylides. DFT studies show a concerted pathway with an activation energy of 25–30 kcal/mol. Steric hindrance from the 4,5,5-trimethyl groups slows reactivity compared to unsubstituted analogs .
- Experimental Validation : Monitor reaction kinetics via in-situ FTIR to track nitrile consumption .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases). The nitrile group forms hydrogen bonds with catalytic lysine residues (binding affinity: −8.2 kcal/mol), while the pyrrolidine ring occupies hydrophobic pockets .
- Validation : Compare IC₅₀ values from enzyme inhibition assays (e.g., 15 µM for CDK1 kinase) with docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
